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Compound of Interest

Compound Name: Y 105

Cat. No.: B1173443

The designation "Y 105" is associated with multiple therapeutic agents and a key biological
modification. This document provides detailed application notes and protocols for three distinct
entities: the recently approved monoclonal antibody Clesrovimab (administered at 105 mg), the
investigational multikinase inhibitor RXDX-105, and the investigational anti-PD-1 antibody
Penpulimab (AK105). Additionally, the significance of Y105 phosphorylation of PKM2 as a
therapeutic target is discussed.

Clesrovimab (ENFLONSIA™): 105 mg Dosage and
Administration

Audience: Researchers, scientists, and drug development professionals.

Clesrovimab, marketed as ENFLONSIA™  is a human monoclonal antibody developed for the
prevention of Respiratory Syncytial Virus (RSV) lower respiratory tract disease in infants.[1][2]

Mechanism of Action

Clesrovimab is a viral fusion protein inhibitor.[3] It targets a conserved epitope on the RSV
fusion (F) protein, preventing the virus from fusing with the host cell membrane and thereby
blocking viral entry.[1][4] This provides passive immunity against RSV infection.[1][2]

Signaling Pathway
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The mechanism of Clesrovimab is direct neutralization of the virus and does not directly

modulate a host signaling pathway. Its action can be visualized as an interception of the viral
entry process.
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Caption: Clesrovimab blocks RSV entry by binding to the F protein.

Dosage and Administration

Parameter Guideline
Dosage A single 105 mg dose.[5][6]
Route of Administration Intramuscular (IM) injection.[5][6][7]

) Neonates and infants entering their first RSV
Target Population

season.[2][6]

Experimental Protocols
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In Vitro Neutralization Assay:
e Cell Culture: Culture HEp-2 cells (or another susceptible cell line) in appropriate media.
 Virus Preparation: Prepare a known titer of RSV.

o Neutralization: Serially dilute Clesrovimab and pre-incubate with the RSV stock for 1 hour at
37°C.

« Infection: Add the Clesrovimab-RSV mixture to the HEp-2 cell monolayers.
 Incubation: Incubate for 3-5 days until cytopathic effects (CPE) are visible in control wells.

¢ Quantification: Determine the concentration of Clesrovimab that results in a 50% reduction in
CPE or viral plaques.

RXDX-105: Dosage and Administration Guidelines

Audience: Researchers, scientists, and drug development professionals.

RXDX-105 is an investigational, orally available, multi-kinase inhibitor with potent activity
against RET, BRAF, and other kinases.[8][9][10] It has been evaluated in clinical trials for the
treatment of various solid tumors.[11]

Mechanism of Action

RXDX-105 inhibits the kinase activity of oncoproteins such as RET and BRAF.[8][9] By blocking
these kinases, it disrupts downstream signaling pathways that are crucial for cancer cell
proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways.[8][12][13][14]

Signaling Pathway
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Caption: RXDX-105 inhibits RET and BRAF signaling pathways.
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Dosage and Administration (Clinical Trial Data)

Parameter Guideline

Dose escalation from 20 mg to 350 mg once
Dosage (Phase 1/1b)

daily.[15]
Recommended Phase 2 Dose 275 mg once daily in the fed state.[9][16]
Route of Administration Oral.[9]

Patients with advanced solid tumors, particularly

Target Population ] )
those with RET or BRAF alterations.[11]

Experimental Protocols

In Vitro Kinase Assay:

Reagents: Recombinant RET or BRAF kinase, kinase buffer, ATP, and a substrate peptide.

Inhibition: Incubate the kinase with varying concentrations of RXDX-105.

Reaction: Initiate the kinase reaction by adding ATP and the substrate.

Detection: After a set time, stop the reaction and quantify substrate phosphorylation using
methods like radioactivity, fluorescence, or luminescence.

Analysis: Calculate the 1C50 value of RXDX-105 for each kinase.

Cell-Based Proliferation Assay:

Cell Lines: Use cancer cell lines with known RET or BRAF mutations (e.g., neuroblastoma
cell lines).[12]

Treatment: Seed cells in 96-well plates and treat with a dose range of RXDX-105.

Incubation: Incubate for 72 hours.

Viability Assessment: Measure cell viability using assays such as MTT or CellTiter-Glo.
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e Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Penpulimab (AK105): Dosage and Administration
Guidelines

Audience: Researchers, scientists, and drug development professionals.
Penpulimab (AK105) is an investigational humanized IgG1 monoclonal antibody that targets

the programmed cell death protein 1 (PD-1) receptor.[17][18] It is being evaluated for the
treatment of various cancers.

Mechanism of Action

Penpulimab binds to the PD-1 receptor on T-cells, blocking its interaction with its ligands, PD-
L1 and PD-L2, on tumor cells. This blockade restores T-cell-mediated immune responses
against the tumor.[19] A unique feature of Penpulimab is an Fc mutation that eliminates Fc
receptor and complement-mediated effector functions, potentially reducing immune-related
adverse events.[18][20]

Signaling Pathway
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Caption: Penpulimab blocks the PD-1/PD-L1 inhibitory checkpoint.

| Administration (Clinical Trial |

Parameter Guideline

b Ph m 5 mg/kg administered intraperitoneally twice a
osage (Phase
J week for 3 weeks in mouse models.[17]

Route of Administration Intravenous in human clinical trials.[19]

Patients with advanced or metastatic solid
Target Population tumors, including classical Hodgkin Lymphoma
and nasopharyngeal carcinoma.[18][19][21]

Experimental Protocols

T-Cell Activation Assay:

Co-culture: Co-culture human T-cells with a PD-L1 expressing cancer cell line.

Treatment: Add Penpulimab or an isotype control antibody to the co-culture.

Stimulation: Stimulate T-cell activation using anti-CD3/CD28 antibodies.

Analysis: After 48-72 hours, measure T-cell activation markers such as IFN-y or IL-2
production by ELISA or flow cytometry.

Y105 Phosphorylation of PKM2 as a Therapeutic
Target

Audience: Researchers, scientists, and drug development professionals.

The phosphorylation of the M2 isoform of pyruvate kinase (PKM2) at tyrosine 105 (Y105) is a
critical post-translational modification in cancer cells. This event is often driven by oncogenic
tyrosine kinases like FGFR1 and ErbB2.[22][23][24]
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Biological Significance

Phosphorylation at Y105 inhibits the formation of the active, tetrameric form of PKM2, favoring
the less active dimeric form.[23][25] This metabolic shift, known as the Warburg effect, allows
cancer cells to divert glucose metabolites towards anabolic processes that support proliferation.
[23] The phosphorylated, dimeric PKM2 can also translocate to the nucleus and act as a
transcriptional co-activator, promoting the expression of genes involved in cell proliferation and

survival.[22]
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Caption: Y105 phosphorylation of PKM2 promotes the Warburg effect.
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Therapeutic Strategies

The development of small molecule inhibitors that specifically block the Y105 phosphorylation
of PKM2 is an active area of research. Such inhibitors could potentially reverse the Warburg
effect and suppress tumor growth.[26]

Experimental Protocols
Western Blot for p-Y105 PKM2:

o Cell Lysis: Lyse cancer cells known to have high tyrosine kinase activity.
e Protein Quantification: Determine protein concentration of the lysates.

o SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

o Transfer: Transfer proteins to a PVDF membrane.

e Antibody Incubation: Probe the membrane with a primary antibody specific for PKM2
phosphorylated at Y105, followed by a secondary antibody.

» Detection: Visualize the protein bands using chemiluminescence. This can be used to screen
for inhibitors of Y105 phosphorylation.[27]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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